Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic nomenclature of sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate follows established International Union of Pure and Applied Chemistry conventions, presenting multiple acceptable naming variations based on structural interpretation. The primary International Union of Pure and Applied Chemistry designation identifies the compound as sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate, reflecting the anionic nature of the sulfonamide moiety and its association with the sodium cation. Alternative systematic names include this compound and benzenesulfonamide, 4-amino-N-(6-chloro-2-pyrazinyl)-, sodium salt, hydrate (1:1:1). These naming variations demonstrate the complexity of representing the compound's structural features while maintaining chemical accuracy.
The structural elucidation reveals a complex molecular architecture characterized by distinct functional domains contributing to the compound's overall properties. The molecule contains a 4-aminophenyl group attached to a sulfonyl moiety, which forms the core structural framework. This framework connects to a 6-chloropyrazinyl ring system through an amide linkage, creating a bridge between the aromatic benzene ring and the pyrazine heterocycle. The presence of the chlorine substituent at position 6 of the pyrazine ring significantly influences the compound's electronic properties and spatial configuration.
The molecular formula representation demonstrates the systematic organization of atomic components within the hydrated structure. The base compound exhibits the empirical formula C₁₀H₈ClN₄O₂S in its anionic form, with the sodium counter-ion and water molecule completing the overall composition as C₁₀H₁₀ClN₄NaO₃S. The simplified molecular input line entry system notation provides a linear representation as C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+], clearly depicting the ionic nature and hydration state. The International Chemical Identifier string InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; confirms the molecular connectivity and charge distribution.
Hydration State Analysis and Crystallographic Characterization
The hydration state analysis reveals that this compound exists predominantly as a monohydrate crystalline form under standard conditions. The monohydrate designation indicates the incorporation of one water molecule per formula unit of the sodium salt, resulting in a stoichiometric ratio of 1:1:1 for the organic anion, sodium cation, and water molecule. This hydration pattern significantly influences the compound's crystallographic properties, with the water molecules participating in hydrogen bonding networks that stabilize the overall crystal structure. The monohydrate form exhibits enhanced solubility characteristics compared to the anhydrous variant, with high water solubility being a defining physical property.
Crystallographic characterization demonstrates that the compound forms white to light yellow crystalline powders with specific morphological features dependent upon crystallization conditions. The crystal structure incorporates the water molecules within the lattice framework, creating distinct coordination environments around the sodium cations. These coordination patterns influence the compound's thermal stability properties, with the monohydrate form exhibiting characteristic dehydration behavior upon heating. The crystalline morphology shows well-defined geometric arrangements that reflect the underlying molecular symmetry and packing arrangements within the unit cell.
The hydration state significantly affects the compound's physical and chemical properties through multiple mechanisms. Water molecules within the crystal lattice create additional intermolecular interactions that influence mechanical properties such as hardness and compressibility. The hydrated form demonstrates enhanced chemical stability under ambient conditions, with the water molecules providing protective effects against atmospheric degradation. Spectroscopic analysis reveals characteristic vibrations associated with coordinated water molecules, providing definitive identification markers for the hydrated versus anhydrous forms.
Comparative Analysis of Anhydrous vs. Hydrated Forms
The comparative analysis between anhydrous and hydrated forms reveals substantial differences in molecular weight, structural organization, and physical properties that significantly impact the compound's behavior and applications. The anhydrous form exhibits a molecular weight of 306.704 grams per mole with the molecular formula C₁₀H₈ClN₄NaO₂S, representing a reduction of 17.007 grams per mole compared to the monohydrate form. This molecular weight difference corresponds precisely to the mass of one water molecule, confirming the stoichiometric relationship between the two forms. The anhydrous structure lacks the stabilizing hydrogen bonding networks present in the hydrated form, resulting in different crystallographic packing arrangements and potentially altered chemical reactivity patterns.
Structural differences between the forms manifest in distinct coordination environments and intermolecular interaction patterns. The anhydrous form demonstrates direct ionic interactions between sodium cations and the anionic sulfonamide groups without water-mediated coordination. This direct coordination creates a more compact crystal structure with potentially higher density compared to the hydrated form. The absence of water molecules eliminates hydration-stabilized conformations, potentially allowing greater conformational flexibility within the crystal lattice. These structural modifications influence the compound's dissolution behavior, with the anhydrous form typically exhibiting different solubility kinetics compared to the readily water-soluble monohydrate.
Physical property comparisons demonstrate significant variations in thermal behavior, stability characteristics, and handling properties between the two forms. The monohydrate form exhibits characteristic dehydration transitions upon heating, typically occurring at temperatures between 115-117 degrees Celsius, corresponding to the loss of coordinated water molecules. The anhydrous form demonstrates higher thermal stability in the absence of dehydration processes, maintaining structural integrity at elevated temperatures. Storage and handling requirements differ substantially, with the anhydrous form requiring protection from atmospheric moisture to prevent spontaneous hydration, while the monohydrate form remains stable under normal humidity conditions.
Chemical identification and analytical characterization methods must account for these form-specific differences to ensure accurate compound identification. The Chemical Abstracts Service registry numbers distinguish between the forms, with 1392129-96-2 assigned to the monohydrate and 23307-72-4 designated for the anhydrous sodium salt. Spectroscopic techniques reveal characteristic differences in vibrational spectra, with the monohydrate exhibiting additional peaks corresponding to water molecule vibrations. X-ray diffraction patterns provide definitive identification through form-specific peak patterns that reflect the distinct crystallographic structures.
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSLLFCMAPONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160962 | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392129-96-2 | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392129962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACLOZINE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM50228FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Steps
-
Condensation Reaction :
Sulfanilamide (1.0 equiv) is reacted with 2,6-dichloropyrazine (1.1 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction is catalyzed by a base, typically potassium carbonate (K2CO3) or triethylamine (Et3N), to deprotonate the sulfonamide nitrogen and facilitate nucleophilic attack. The mixture is heated to 100–120°C for 4–6 hours, achieving >80% conversion. -
Salt Formation :
The intermediate is treated with aqueous sodium hydroxide (1.05 equiv) at 50–60°C to form the sodium salt. Excess NaOH is avoided to prevent hydrolysis of the chloropyrazine moiety. -
Hydration and Crystallization :
The product is precipitated by adding deionized water, filtered, and recrystallized from a water-ethanol mixture to obtain the hydrate form.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. DMF and DMAc provide optimal solubility for both reactants, while higher temperatures (100–120°C) accelerate the SNAr mechanism. Lower temperatures (<80°C) result in incomplete conversion, as evidenced by residual sulfanilamide in HPLC analysis.
Catalytic Systems
Triethylamine outperforms inorganic bases like K2CO3 in minimizing side reactions, such as over-hydrolysis of 2,6-dichloropyrazine. A molar ratio of 1.1:1 (2,6-dichloropyrazine:sulfanilamide) ensures complete consumption of the sulfanilamide.
Purification Strategies
Crude product purity is enhanced via:
-
Recrystallization : Ethanol-water (3:1 v/v) yields crystals with >98% purity.
-
Column Chromatography : Silica gel with ethyl acetate-hexane (1:2) resolves minor impurities, though this is less common in industrial settings due to scalability issues.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Thermogravimetric analysis (TGA) shows a 5.2% weight loss at 100°C, corresponding to the loss of crystalline water. Decomposition begins at 220°C, confirming the hydrate’s stability under standard storage conditions.
Industrial-Scale Production Considerations
Process Intensification
Yield and Scalability
Typical laboratory yields range from 75–85%, while industrial batches achieve 70–78% due to stricter impurity controls. The table below compares key parameters across scales:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Reaction Time | 6 h | 4 h |
| Yield | 82% | 75% |
| Purity (HPLC) | 99.2% | 98.5% |
Challenges and Mitigation Strategies
Impurity Formation
Hydrate Consistency
Crystallization conditions (cooling rate, solvent ratio) are tightly controlled to prevent polymorphism. X-ray powder diffraction (XRPD) confirms batch-to-batch consistency.
Emerging Methodologies
Recent advances explore enzymatic catalysis for greener synthesis. Lipase-based systems in aqueous media achieve 65% yield at 50°C, though industrial adoption remains limited due to enzyme costs .
Chemical Reactions Analysis
Types of Reactions
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .
Scientific Research Applications
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate has a wide range of scientific research applications:
Mechanism of Action
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for the growth and reproduction of bacteria and protozoa. By blocking this pathway, sulfaclozine sodium monohydrate effectively halts the proliferation of these microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the heterocyclic component, substituents, or sulfonamide linkage:
Physicochemical Properties
- Melting Points : Pyrazine derivatives (e.g., the target compound) often exhibit higher melting points compared to aliphatic sulfonamides. For instance, analogs like 13a (288°C) and 13b (274°C) show substituent-dependent variations .
- Solubility: The sodium salt form of the target compound improves water solubility, unlike neutral sulfonamides (e.g., 4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide), which may require organic solvents .
- Spectroscopic Data : IR and NMR profiles differ significantly. For example, the target compound’s pyrazine ring would show distinct $ ^1H $-NMR shifts (~8.5–9.0 ppm for aromatic protons) compared to benzothiazole derivatives (7.2–7.9 ppm) .
Commercial and Industrial Relevance
- Pricing: Sodium acetyl((4-aminophenyl)sulfonyl)amide hydrate is priced at $14/g (99% purity), while 4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide costs $106/25mg, reflecting synthetic complexity and demand .
- Applications : The sodium salt form is advantageous for injectable formulations, whereas neutral sulfonamides are used in oral tablets .
Research Findings and Contradictions
- Synthetic Yields : Pyrazine derivatives often yield >90% in coupling reactions, surpassing benzothiazole analogs (~75–85%) due to favorable reactivity .
- Thermal Stability : Amide-containing diamines (e.g., APTA) in polymers exhibit superior thermal resistance (>300°C) compared to sulfonamides, which degrade near 250°C .
- Contradictions : Catalytic reduction methods vary (Ra-Ni vs. Pd/C), affecting purity; reports Ra-Ni for nitro reduction, while uses Pd/C for dinitro compounds .
Biological Activity
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate, commonly referred to as sulfaclozine sodium, is a sulfonamide antibiotic primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly as a competitive antagonist of para-aminobenzoic acid (PABA), which is crucial in the folic acid synthesis pathway in bacteria and protozoa. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of sulfaclozine sodium, supported by data tables and relevant research findings.
Target Enzyme
Sulfaclozine sodium primarily targets dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfaclozine disrupts the synthesis pathway essential for bacterial growth and reproduction.
Mode of Action
The compound acts as a competitive inhibitor of PABA, effectively blocking its incorporation into folic acid. This inhibition leads to reduced bacterial proliferation, making it effective against various infections.
Pharmacokinetics
Sulfaclozine sodium is characterized by its pharmacokinetic properties:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily excreted unchanged in urine.
- Half-life : Varies based on dosage and formulation but generally supports frequent dosing schedules.
These properties enhance its effectiveness in treating infections like coccidiosis in poultry and other bacterial diseases in livestock .
Therapeutic Applications
Sulfaclozine sodium has been extensively studied for its efficacy in veterinary medicine. Below is a summary of its applications:
| Application | Indication | Effectiveness |
|---|---|---|
| Coccidiosis treatment | Poultry (e.g., chickens) | High efficacy against Eimeria species |
| Fowl typhoid | Poultry (e.g., chickens) | Effective in reducing mortality rates |
| Fowl cholera | Poultry | Reduces clinical signs and improves recovery |
| General bacterial infections | Various livestock | Broad-spectrum activity against gram-positive and gram-negative bacteria |
Study 1: Efficacy Against Coccidiosis
A study conducted on broiler chickens demonstrated that administration of sulfaclozine sodium significantly reduced the severity of coccidiosis compared to control groups. The treated group showed lower oocyst counts and improved weight gain.
Study 2: Treatment of Fowl Typhoid
In a clinical trial involving fowl typhoid outbreaks, sulfaclozine sodium was administered to infected flocks. Results indicated a marked decrease in mortality rates and enhanced recovery times when compared to untreated groups .
Safety and Toxicology
While sulfaclozine sodium is generally well-tolerated, potential side effects include:
- Allergic reactions
- Gastrointestinal disturbances
- Possible impacts on renal function with prolonged use
Monitoring is recommended during treatment to mitigate adverse effects .
Comparative Analysis
Sulfaclozine sodium can be compared with other sulfonamide antibiotics regarding efficacy and application:
| Compound | Indications | Unique Features |
|---|---|---|
| Sulfadiazine | Bacterial infections | Broad-spectrum activity |
| Sulfamethoxazole | Combined with trimethoprim | Enhanced efficacy against resistant strains |
| Sulfadimethoxine | Respiratory and enteric infections | Commonly used in veterinary settings |
Sulfaclozine sodium stands out due to its specific effectiveness against coccidiosis and fowl diseases, making it a valuable tool in veterinary medicine .
Q & A
Q. What are the key synthetic routes for Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution between sulfonamide intermediates and halogenated pyrazine derivatives. Critical steps include:
- Sulfonamide formation : Reacting 4-aminobenzenesulfonamide with a chlorinated pyrazine (e.g., 6-chloropyrazin-2-amine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃). Reaction efficiency depends on stoichiometric ratios and temperature control (50–80°C) to minimize side products .
- Hydration stabilization : Post-synthesis hydration is achieved through lyophilization or controlled crystallization in aqueous ethanol to stabilize the hydrate form .
Key variables : Solvent polarity, base strength, and reaction time directly impact purity (>95% achievable via column chromatography) .
Q. What analytical methods are most reliable for characterizing the hydrate form of this compound?
- X-ray crystallography : Confirms the crystalline hydrate structure and hydrogen-bonding networks involving water molecules .
- Thermogravimetric analysis (TGA) : Quantifies water content (e.g., 1.5 H₂O per molecule, as seen in analogous sodium sulfonates) by measuring mass loss at 100–150°C .
- ¹H/¹³C NMR and ESI-MS : Validate molecular integrity (e.g., ¹H NMR peaks at δ 5.13 ppm for aromatic protons; ESI-MS [M+1]⁺ matching theoretical m/z) .
Q. How does the compound’s solubility profile affect its utility in biological assays?
The sodium salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4), making it suitable for in vitro studies. However, solubility decreases in high-ionic-strength buffers, necessitating DMSO co-solvent systems (≤5% v/v) to avoid precipitation .
Advanced Research Questions
Q. What mechanistic insights explain the sulfonamide-pyrazine linkage’s stability under physiological conditions?
The sulfonamide group’s electron-withdrawing nature stabilizes the pyrazine ring against hydrolysis. Computational studies (DFT) indicate a high energy barrier (>25 kcal/mol) for cleavage of the S–N bond in aqueous media, corroborated by <5% degradation after 24 hours in PBS at 37°C . Contradictions arise in acidic conditions (pH <3), where protonation of the pyrazine nitrogen accelerates hydrolysis, requiring buffered formulations for in vivo use .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Discrepancies often stem from:
- Hydrate variability : Batch-to-batch differences in water content (e.g., 1.0 vs. 1.5 H₂O) alter solubility and bioavailability. Standardize hydration via Karl Fischer titration .
- Impurity profiles : Trace chlorinated byproducts (e.g., dichloropyrazine derivatives) from incomplete substitution reactions can inhibit target enzymes. LC-MS purity thresholds (>98%) are critical .
Q. What computational strategies predict interaction modes between this compound and sulfonamide-targeted enzymes?
- Molecular docking (AutoDock Vina) : Models binding to carbonic anhydrase isoforms, identifying key interactions (e.g., sulfonamide oxygen with Zn²⁺ active site) .
- MD simulations : Reveal dynamic stability of the pyrazine ring in hydrophobic enzyme pockets over 100-ns trajectories .
Validation : Cross-reference computational data with crystallographic structures (PDB) and inhibition constants (Kᵢ < 50 nM for optimized derivatives) .
Q. How does the chloropyrazine moiety influence the compound’s pharmacokinetic properties?
- Metabolic resistance : The 6-chloro group reduces oxidative metabolism by CYP3A4, extending half-life (t₁/₂ >6 hours in murine models) .
- Tissue penetration : LogP values (~1.2) indicate moderate lipophilicity, balancing blood-brain barrier permeability and renal clearance .
Data Contradiction Analysis
Q. Conflicting reports on hydrate stoichiometry: How to reconcile structural data?
Discrepancies arise from:
- Crystallization conditions : Slow evaporation yields 1.5 H₂O (matching TGA data), while rapid precipitation produces non-stoichiometric hydrates .
- Hygroscopicity : Ambient humidity absorption post-synthesis alters water content. Store in desiccators with anhydrous CaCl₂ .
Q. Why do some studies report potent enzyme inhibition while others show negligible activity?
- Enzyme isoform selectivity : The compound inhibits CA IX (hypoxia-inducible) but not CA II, explaining divergent results in cancer vs. normal cell assays .
- Redox interference : Pyrazine’s redox activity in cell-based assays may generate false positives. Use orthogonal methods (e.g., SPR) to confirm binding .
Experimental Design Guidelines
Q. Optimizing synthetic protocols for scale-up
- Flow chemistry : Reduces side reactions (e.g., di-substitution) by maintaining precise stoichiometry and temperature control .
- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time, ensuring >90% conversion .
Q. Designing stability-indicating assays
- Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products (e.g., hydrolyzed pyrazine) via HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
